molecular formula C24H19I2N5O3S B11663527 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B11663527
M. Wt: 711.3 g/mol
InChI Key: KPDHNKWSHBVMOS-UVHMKAGCSA-N
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Description

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a triazole ring, a methoxyphenyl group, and diiodophenyl moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Incorporation of the Diiodophenyl Moiety: The diiodophenyl group is added through an electrophilic aromatic substitution reaction, typically using iodine and a suitable catalyst.

    Final Assembly: The final compound is assembled by condensing the intermediate products under controlled conditions, often involving a dehydrating agent to facilitate the formation of the hydrazide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide linkage, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity

Biology

Biologically, the compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development. Its ability to form hydrogen bonds and participate in various biochemical reactions is of particular interest.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. The presence of the triazole ring and diiodophenyl groups suggests possible applications in antimicrobial, antifungal, or anticancer treatments.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the synthesis of advanced polymers or coatings.

Mechanism of Action

The mechanism by which N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s ability to form hydrogen bonds and participate in redox reactions allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diiodophenyl and methoxyphenyl groups, along with the triazole ring, makes it particularly versatile and effective in various applications.

This detailed overview highlights the compound’s significance and potential across multiple scientific domains

Properties

Molecular Formula

C24H19I2N5O3S

Molecular Weight

711.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19I2N5O3S/c1-34-19-9-7-15(8-10-19)23-29-30-24(31(23)18-5-3-2-4-6-18)35-14-21(32)28-27-13-16-11-17(25)12-20(26)22(16)33/h2-13,33H,14H2,1H3,(H,28,32)/b27-13+

InChI Key

KPDHNKWSHBVMOS-UVHMKAGCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC(=C4)I)I)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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